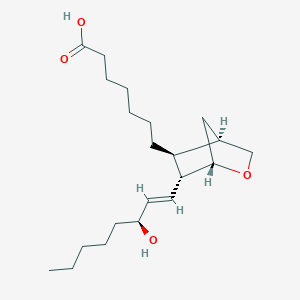

9,11-methane-epoxy Prostaglandin F1alpha

Description

Synonyms and Chemical Designations

9,11-methane-epoxy Prostaglandin (B15479496) F1alpha is known by several names in scientific literature and chemical catalogs. Its formal name under IUPAC conventions is [1α,4α,5β,6α(1E,3S*)]-6-(3-hydroxy-1-octenyl)-2-oxabicyclo[2.2.1]heptane-5-heptanoic acid caymanchem.com. The compound is registered under the CAS Number 72517-81-8 caymanchem.comglpbio.commedchemexpress.cnglpbio.cnscbt.com. Common synonyms used interchangeably include 9,11-epoxymethano PGH1 and 9,11-methane-epoxy PGF1α caymanchem.comglpbio.commedchemexpress.cn. These designations are crucial for identifying the compound in research and chemical synthesis contexts.

| Identifier Type | Designation |

| Formal Name | [1α,4α,5β,6α(1E,3S*)]-6-(3-hydroxy-1-octenyl)-2-oxabicyclo[2.2.1]heptane-5-heptanoic acid caymanchem.com |

| CAS Number | 72517-81-8 caymanchem.comglpbio.commedchemexpress.cnglpbio.cnscbt.com |

| Synonym 1 | 9,11-epoxymethano PGH1 caymanchem.comglpbio.commedchemexpress.cn |

| Synonym 2 | 9,11-methane-epoxy PGF1α caymanchem.comglpbio.commedchemexpress.cn |

| Molecular Formula | C21H36O4 caymanchem.comglpbio.comglpbio.cnscbt.com |

| Molecular Weight | 352.5 g/mol caymanchem.comglpbio.comglpbio.cn |

Relationship to Parent Prostaglandins (B1171923), including Prostaglandin H1

9,11-methane-epoxy Prostaglandin F1alpha is a synthetic derivative and a stable analog of Prostaglandin H1 (PGH1) caymanchem.commedchemexpress.cnglpbio.cnscbt.com. Prostaglandin endoperoxides like PGH1 are highly unstable intermediates in the biosynthesis of prostaglandins, thromboxanes, and prostacyclin from dihomo-γ-linolenic acid via the cyclooxygenase (COX) pathway glpbio.cncaymanchem.com. Due to their inherent instability, studying the direct biological effects of endoperoxides is challenging.

This synthetic analog was developed to overcome this instability. By replacing the labile endoperoxide bridge of PGH1 with a more stable epoxymethano (methane-epoxy) group, 9,11-methane-epoxy Prostaglandin F1alpha provides a tool to investigate the biological actions of PGH1 with greater reliability glpbio.cn. It mimics the parent compound's structure, allowing it to interact with the same receptors and elicit similar physiological responses, such as the contraction of smooth muscle tissues and the aggregation of platelets glpbio.cn.

Structural Characteristics and Isomeric Considerations relevant to biological activity

The defining structural feature of 9,11-methane-epoxy Prostaglandin F1alpha is its core, a 7-oxabicyclo[2.2.1]heptane system rsc.org. This rigid bicyclic structure replaces the 9,11-endoperoxide bridge found in the natural Prostaglandin H1. This substitution confers significant chemical stability to the molecule while retaining the essential three-dimensional shape required for biological activity. Two side chains are attached to this bicyclic core: an alpha-chain (a heptanoic acid chain) and an omega-chain (a 3-hydroxy-1-octenyl chain) caymanchem.com.

The biological activity of this compound is profoundly influenced by its stereochemistry. The specific spatial arrangement of substituents, particularly at the chiral centers of the bicyclic system and the side chains, is critical for receptor binding and subsequent cellular responses. Research on related prostaglandin analogs has demonstrated that the configuration at C-15 is a key determinant of potency. The naturally occurring 15-(S)-hydroxy configuration is generally associated with higher potency in stimulating vascular and respiratory smooth muscle compared to the 15-(R)-hydroxy epimer, which exhibits markedly reduced activity nih.gov.

Furthermore, the stereochemistry of the side-chain attachments to the bicyclic core (exo vs. endo) also plays a role in determining the compound's biological profile rsc.org. The specific isomer, [1α,4α,5β,6α(1E,3S*)], is designed to be a potent agonist that induces strong, dose-related aggregation of platelets and contraction of aortic and tracheal smooth muscle strips caymanchem.comglpbio.cn. Any deviation from this specific isomeric form, such as in its epimers, can lead to a significant loss of or altered biological activity, highlighting the strict structural requirements for its function nih.govnih.gov.

| Structural Feature | Description | Relevance to Biological Activity |

| Core Structure | 7-oxabicyclo[2.2.1]heptane system rsc.org | Provides chemical stability while mimicking the shape of the unstable endoperoxide bridge in PGH1 glpbio.cn. |

| Alpha-Chain | Heptanoic acid chain | Essential for receptor interaction and solubility. |

| Omega-Chain | 3-hydroxy-1-octenyl chain | Contains the critical C-15 hydroxyl group. |

| C-15 Stereocenter | Typically the (S)-configuration | The 15-(S)-hydroxy configuration is significantly more potent for smooth muscle contraction than the 15-(R) epimer nih.gov. |

| Bicyclic Stereochemistry | [1α,4α,5β,6α] | The specific spatial arrangement of the side chains on the core is crucial for optimal receptor binding and agonist activity caymanchem.com. |

Structure

3D Structure

Properties

CAS No. |

72517-81-8 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |

InChI Key |

VGRVXLWYKKBTNM-XLGWHITOSA-N |

SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Synonyms |

11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 9,11 Methane Epoxy Prostaglandin F1alpha

Precursor Pathways: Dihomo-γ-linolenic Acid (DGLA) and Arachidonic Acid Metabolism

The initial substrates for the biosynthesis of prostaglandins (B1171923) are 20-carbon polyunsaturated fatty acids. The specific fatty acid precursor determines the series of prostaglandin (B15479496) produced. The 1-series prostaglandins, including PGH1, are derived from Dihomo-γ-linolenic Acid (DGLA; 20:3n-6). plos.orgnih.gov In contrast, the 2-series prostaglandins, such as Prostaglandin H2 (PGH2), are synthesized from Arachidonic Acid (AA; 20:4n-6).

While both DGLA and AA can serve as substrates for the key enzymes in this pathway, some of these enzymes show a preference. For instance, the cyclooxygenase-1 (COX-1) enzyme metabolizes arachidonic acid more preferentially than DGLA. nih.gov Conversely, cyclooxygenase-2 (COX-2) displays similar affinity and reaction rates for both DGLA and AA. nih.gov This enzymatic preference can influence the relative production of 1-series versus 2-series prostaglandins within a cell.

The conversion of DGLA and arachidonic acid into prostaglandin endoperoxides is catalyzed by the cyclooxygenase (COX) enzymes, officially known as prostaglandin-endoperoxide synthase (PTGS). diva-portal.org These enzymes perform two distinct but linked catalytic actions: a bis-dioxygenation (cyclooxygenase activity) followed by a reduction (peroxidase activity).

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which play different physiological and pathophysiological roles.

| Feature | COX-1 (PTGS1) | COX-2 (PTGS2) |

| Expression | Constitutively expressed in most tissues. | Inducible; expression is low in most tissues but is upregulated by inflammatory stimuli, growth factors, and cytokines. |

| Primary Role | Considered a "housekeeping" enzyme, involved in maintaining homeostatic functions like gastric cytoprotection and platelet aggregation. | Primarily involved in inflammatory and mitogenic processes; its induction leads to increased prostaglandin production at sites of inflammation. |

| Substrate Preference | Preferentially metabolizes Arachidonic Acid over Dihomo-γ-linolenic Acid. nih.gov | Metabolizes both Arachidonic Acid and Dihomo-γ-linolenic Acid with similar efficiency. nih.gov |

Both COX-1 and COX-2 catalyze the initial step in the formation of PGH1 from DGLA, converting it first to Prostaglandin G1 (PGG1).

The mechanism of cyclooxygenase catalysis is a stereo-controlled free radical peroxidation process. The reaction is initiated when the ferric heme cofactor in the peroxidase active site of the COX enzyme is activated by a hydroperoxide. This leads to the formation of a tyrosyl radical within the cyclooxygenase active site.

This tyrosyl radical then abstracts a hydrogen atom from the DGLA molecule, generating a fatty acid radical. This radical undergoes a rapid, enzyme-controlled reaction with two molecules of molecular oxygen (O2). This process involves cyclization and results in the formation of an unstable 20-carbon hydroperoxy-endoperoxide known as Prostaglandin G1 (PGG1). PGG1 then diffuses from the cyclooxygenase active site to the peroxidase active site on the same enzyme, where it is reduced to the corresponding alcohol, Prostaglandin H1 (PGH1). This two-step reaction, driven by a free-radical mechanism, is fundamental to the formation of the endoperoxide bridge structure characteristic of PGH1.

Enzymatic Transformations Leading to 9,11-methane-epoxy Prostaglandin F1alpha

The compound 9,11-methane-epoxy Prostaglandin F1alpha is a chemically synthesized, stable analog of the biologically active but highly unstable Prostaglandin H1 (PGH1). medchemexpress.commedchemexpress.eu There is no direct enzymatic pathway that produces this specific synthetic compound in nature. Instead, enzymatic reactions produce its natural counterpart, PGH1.

The pathway to PGH1 is as follows:

Release of Precursor: Dihomo-γ-linolenic acid (DGLA) is released from membrane phospholipids.

COX-Catalyzed Oxygenation: DGLA is converted by either COX-1 or COX-2 into the intermediate PGG1.

Peroxidase Reduction: The peroxidase activity of the same COX enzyme reduces PGG1 to PGH1. plos.orgnih.gov

PGH1 is a pivotal intermediate in the biosynthesis of all 1-series prostaglandins. plos.orgnih.gov However, the endoperoxide bridge (a -O-O- linkage) in PGH1 is extremely labile, giving it a very short half-life. To enable detailed study of its biological effects, stable synthetic analogs were created. In 9,11-methane-epoxy Prostaglandin F1alpha, the unstable 9,11-endoperoxide bridge of PGH1 is replaced by a chemically stable 9,11-methane-epoxy bridge (-CH2-O-). This modification allows the molecule to mimic the structure and activity of PGH1 while resisting rapid degradation. medchemexpress.commedchemexpress.eu

Metabolic Fate and Derivatization of 9,11-methane-epoxy Prostaglandin F1alpha

The metabolic fate of the synthetic analog 9,11-methane-epoxy Prostaglandin F1alpha is not extensively documented. Its chemical stability suggests it is more resistant to metabolism than its natural counterpart, PGH1. The potential metabolic pathways can be inferred from the known fate of natural prostaglandins.

In the natural prostaglandin cascade, the endoperoxide PGH1 serves as a substrate for various prostaglandin synthases. One such enzyme, prostacyclin synthase, would convert PGH1 into prostacyclin of the 1-series (PGI1). PGI1, like other prostacyclins, is unstable and undergoes rapid, non-enzymatic hydrolysis to a more stable and inactive metabolite, 6-keto Prostaglandin F1alpha. hmdb.ca Therefore, 6-keto-PGF1α is considered a reliable marker for the in vivo production of prostacyclin. nih.govresearchgate.net

The metabolic pathway from the natural precursor is: PGH1 → (via Prostacyclin Synthase) → PGI1 → (spontaneous hydrolysis) → 6-keto Prostaglandin F1alpha

While this pathway is established for PGH1, it is not clear from available research whether the stable analog, 9,11-methane-epoxy Prostaglandin F1alpha, can act as a substrate for prostacyclin synthase to ultimately yield 6-keto Prostaglandin F1alpha. The structural modification of the endoperoxide bridge may prevent recognition and processing by this enzyme.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme that primarily metabolizes eicosanoid epoxides, such as epoxyeicosatrienoic acids (EETs), by hydrolyzing the epoxide ring to form the corresponding diols. nih.govpnas.org The primary structure targeted by sEH is an epoxide functional group. The 9,11-methane-epoxy bridge in the subject compound is not a typical substrate for sEH. Therefore, metabolism of 9,11-methane-epoxy Prostaglandin F1alpha by soluble epoxide hydrolase is not considered a significant pathway.

Cytochrome P450 Enzymes (CYPs): The Cytochrome P450 superfamily of enzymes is a major system involved in the phase I metabolism of a wide range of endogenous compounds and xenobiotics, including prostaglandins. mdpi.com Certain CYP isoforms, particularly from the CYP4 family, are known to catalyze the omega-hydroxylation of prostaglandins and their precursors. nih.govnih.gov Specifically, research has shown that the natural endoperoxide PGH1 can be oxygenated by recombinant CYP4F8 into a 19-hydroxy metabolite. diva-portal.org This indicates that the P450 system is capable of metabolizing 1-series prostaglandin endoperoxides. While this demonstrates a potential pathway for the natural precursor, the extent to which the stable 9,11-methane-epoxy analog is recognized and metabolized by CYP enzymes has not been fully characterized.

Comparative Metabolic Pathways with Other Prostaglandin Series (e.g., F1α, F2α, E2, D2)

The metabolic pathways of prostaglandins are complex and crucial for terminating their biological activity. While specific metabolic pathways for the synthetic prostaglandin analog, 9,11-methane-epoxy Prostaglandin F1alpha, are not extensively detailed in scientific literature, a comparative analysis with naturally occurring prostaglandin series such as F1α, F2α, E2, and D2 can provide valuable insights into potential metabolic routes. The metabolism of these prostaglandins generally involves a series of enzymatic reactions, primarily occurring in the lungs, kidneys, and liver.

The key enzymatic steps in prostaglandin metabolism include:

Oxidation of the 15-hydroxyl group: This is often the initial and rate-limiting step, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of a 15-keto prostaglandin, which is biologically much less active.

Reduction of the 13,14-double bond: Following the oxidation of the 15-hydroxyl group, the double bond at C13-C14 is reduced by 15-keto-prostaglandin-Δ13-reductase, resulting in a 13,14-dihydro-15-keto metabolite.

β-oxidation and ω-oxidation: The fatty acid side chains of the prostaglandin molecule undergo β-oxidation from the carboxyl terminus and ω-oxidation at the methyl terminus, leading to the formation of shorter-chain dicarboxylic acids that are then excreted in the urine.

Prostaglandin F2α (PGF2α) metabolism is well-characterized and serves as a primary example. In mammalian kidneys, PGF2α is metabolized by two main pathways. The primary pathway involves the sequential action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin Δ-13 reductase, forming 15-keto-PGF2α and subsequently 13,14-dihydro-15-keto-PGF2α, which is the major metabolite. nih.gov An alternative pathway observed in rabbit kidneys involves the direct oxidation of PGF2α to PGE2 by a 9-hydroxydehydrogenase. nih.gov Human fetal membranes have also been shown to metabolize PGF2α to 13,14-dihydro-15-oxo-PGF2α and PGE2. nih.gov

Prostaglandin E2 (PGE2) is another extensively studied prostaglandin. Its metabolism is initiated by the oxidation of the 15-hydroxyl group to form 15-keto-PGE2, which is then reduced to 13,14-dihydro-15-keto-PGE2. nih.govbio-rad.com Further enzymatic conversions can lead to the formation of PGA2 and PGB2. nih.govbio-rad.com The PGE2 signaling pathway is integral to various physiological and pathological processes, including inflammation and immune responses. ontosight.airesearchgate.net The metabolism of PGE2 is a key mechanism for regulating its activity. nih.govbiorxiv.org

Prostaglandin D2 (PGD2) metabolism can proceed through several routes. One major pathway involves the 11-keto group being reduced to form 9α,11β-PGF2. nih.govspringermedizin.de Subsequently, this can be metabolized by 15-PGDH. nih.gov Another significant pathway for PGD2 involves a series of dehydration reactions to form the J-series prostaglandins, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2. researchgate.net The activation of the PGD2 metabolic pathway has been noted in inflammatory conditions like Crohn's disease. nih.gov

The metabolic pathway of Prostaglandin F1α (PGF1α) is less detailed in the available literature compared to PGF2α, PGE2, and PGD2. However, it is expected to undergo similar metabolic transformations, including oxidation of the 15-hydroxyl group and subsequent reduction and side-chain oxidations.

The table below summarizes the key enzymes and primary metabolites in the metabolic pathways of these prostaglandin series, offering a comparative framework.

Table 1: Comparative Overview of Prostaglandin Metabolic Pathways

| Prostaglandin Series | Key Metabolic Enzymes | Primary Metabolites |

|---|---|---|

| PGF2α | 15-hydroxyprostaglandin dehydrogenase, Prostaglandin Δ-13 reductase, 9-hydroxydehydrogenase | 15-keto-PGF2α, 13,14-dihydro-15-keto-PGF2α, PGE2 nih.govnih.gov |

| PGE2 | 15-hydroxyprostaglandin dehydrogenase, 15-keto-prostaglandin-Δ13-reductase | 15-keto-PGE2, 13,14-dihydro-15-keto-PGE2, PGA2, PGB2 nih.govbio-rad.com |

| PGD2 | 11-ketoreductase, 15-hydroxyprostaglandin dehydrogenase | 9α,11β-PGF2, 15-keto-9α,11β-PGF2, PGJ2 series nih.govspringermedizin.deresearchgate.net |

| PGF1α | Assumed to be similar to PGF2α (e.g., 15-hydroxyprostaglandin dehydrogenase) | Expected to be 15-keto-PGF1α and its dihydro derivatives |

Due to its structural similarity to other prostaglandins, particularly those of the F series, it is plausible that 9,11-methane-epoxy Prostaglandin F1alpha would be a substrate for the same families of metabolic enzymes. However, the presence of the 9,11-methane-epoxy bridge may alter its affinity for these enzymes and potentially lead to a different metabolic profile or a slower rate of degradation compared to its natural counterparts. Further research is necessary to elucidate the specific metabolic fate of 9,11-methane-epoxy Prostaglandin F1alpha.

Cellular and Molecular Mechanisms of Action of 9,11 Methane Epoxy Prostaglandin F1alpha

Receptor Pharmacology and Ligand-Receptor Interactions

9,11-methane-epoxy Prostaglandin (B15479496) F1alpha is a synthetic and stable analog of Prostaglandin H1 (PGH1), an intermediate in the biosynthesis of prostaglandins (B1171923). Its structural stability allows for the detailed investigation of its biological effects, which are primarily mediated through interactions with specific prostaglandin receptors.

Investigations into Specific Prostaglandin Receptors (e.g., FP, EP2, EP4)

Direct binding and functional studies detailing the interaction of 9,11-methane-epoxy Prostaglandin F1alpha with the FP, EP2, and EP4 prostaglandin receptors are not extensively documented in publicly available research. However, inferences can be drawn from the activities of its parent compound, PGH1, and other related prostaglandins. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological effects.

The FP receptor, for instance, is the primary receptor for Prostaglandin F2alpha and is known to be involved in smooth muscle contraction. While direct affinity data for 9,11-methane-epoxy Prostaglandin F1alpha is scarce, its observed contractile effects on smooth muscle preparations suggest a potential interaction with contractile prostaglandin receptors, which could include the FP receptor.

Similarly, the EP2 and EP4 receptors are activated by Prostaglandin E2 and are typically associated with smooth muscle relaxation and inflammatory responses. A comprehensive understanding of the binding profile of 9,11-methane-epoxy Prostaglandin F1alpha at these specific receptor subtypes requires further dedicated investigation.

Agonistic and Antagonistic Properties of 9,11-methane-epoxy Prostaglandin F1alpha

Current research strongly indicates that 9,11-methane-epoxy Prostaglandin F1alpha possesses significant agonistic properties. This is evidenced by its ability to induce potent physiological responses in various tissues. Specifically, it has been shown to be a powerful inducer of platelet aggregation and a constrictor of smooth muscle in different biological assays. medchemexpress.euglpbio.com

The agonistic activity of 9,11-methane-epoxy Prostaglandin F1alpha is quantified by its half-maximal effective concentration (EC50) in different experimental models. These values highlight its potency in eliciting cellular responses.

| Tissue/Cell Type | Physiological Response | EC50 Value (µM) |

| Isolated Rabbit Platelets | Aggregation | 0.88 medchemexpress.euglpbio.com |

| Rabbit Aortic Strips | Contraction | 0.11 medchemexpress.euglpbio.com |

| Isolated Guinea Pig Tracheas | Contraction | 3.4 medchemexpress.euglpbio.com |

There is currently no substantial evidence in the scientific literature to suggest that 9,11-methane-epoxy Prostaglandin F1alpha exhibits antagonistic properties at any of the known prostaglandin receptors. Its documented effects are consistent with receptor activation rather than inhibition.

Intracellular Signaling Cascades Triggered by 9,11-methane-epoxy Prostaglandin F1alpha

As an agonist at prostaglandin receptors, 9,11-methane-epoxy Prostaglandin F1alpha initiates a cascade of intracellular events that ultimately lead to a physiological response. These signaling pathways are characteristic of G-protein coupled receptor activation.

G-Protein Coupled Receptor (GPCR) Mediated Signaling

The biological actions of 9,11-methane-epoxy Prostaglandin F1alpha are mediated through its interaction with GPCRs. While the specific receptor subtypes are not definitively identified for this analog, its parent compound, PGH1, has been shown to be a potent agonist of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor. The CRTH2 receptor is a member of the GPCR family. This suggests that 9,11-methane-epoxy Prostaglandin F1alpha likely exerts its effects through the activation of one or more GPCRs, leading to the dissociation of the heterotrimeric G-protein into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins.

Downstream Effectors and Secondary Messengers

Following GPCR activation, the signaling cascade involves the generation of secondary messengers. For PGH1, activation of the CRTH2 receptor leads to the mobilization of intracellular calcium (Ca2+). This increase in cytosolic calcium is a critical secondary messenger that can activate a variety of downstream effector proteins, including protein kinases and calmodulin, leading to cellular responses such as smooth muscle contraction and platelet aggregation.

Enzyme Modulation and Inhibition Studies

There is a lack of specific research findings concerning the direct modulation or inhibition of enzymes by 9,11-methane-epoxy Prostaglandin F1alpha. Its primary mechanism of action is understood to be receptor-mediated, rather than through direct enzymatic interaction.

Interactions with Phospholipases (e.g., PLA2)

The synthesis of prostaglandins and thromboxanes is initiated by the action of phospholipase A2 (PLA2), which releases arachidonic acid from membrane phospholipids. nih.govnih.gov While 9,11-methane-epoxy Prostaglandin F1alpha is a downstream product of the arachidonic acid cascade, its direct interaction with PLA2 has not been extensively documented in publicly available research.

However, as a stable thromboxane (B8750289) A2 (TXA2) mimetic, its mechanism of action is primarily through the activation of thromboxane A2 receptors. ontosight.ai The signaling cascade initiated by the activation of these G protein-coupled receptors involves the activation of phospholipase C (PLC). ontosight.ainih.gov This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ontosight.ai These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C, leading to various physiological responses, including platelet aggregation. ontosight.ai

Therefore, while a direct modulatory effect on PLA2 is not established, the action of 9,11-methane-epoxy Prostaglandin F1alpha is intricately linked to the broader pathways involving phospholipases, particularly through the activation of phospholipase C as a key step in its signal transduction.

Interactive Data Table: Key Mediators in the Thromboxane A2 Signaling Pathway

| Mediator | Role | Consequence of Activation |

| Phospholipase C (PLC) | Hydrolyzes PIP2 | Production of IP3 and DAG |

| Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum | Release of intracellular calcium stores |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) | Phosphorylation of downstream target proteins |

| Calcium (Ca2+) | Intracellular second messenger | Contributes to platelet shape change and aggregation |

Modulation of Cyclooxygenase Activity

9,11-methane-epoxy Prostaglandin F1alpha, as a stable analog of a prostaglandin endoperoxide, is a product of the cyclooxygenase (COX) pathway rather than a direct modulator of the COX enzymes themselves. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor of various prostaglandins and thromboxanes. taylorandfrancis.com

Research on the stable endoperoxide analogue U-44069, a synonym for 9,11-methane-epoxy Prostaglandin F1alpha, has demonstrated a modulatory role on the release of other products within the cyclooxygenase pathway. In a study on rat peritoneal macrophages, U-44069 was found to stimulate the release of prostaglandin E2 (PGE2) and 6-keto-PGF1alpha (a stable product of prostacyclin), while concurrently inhibiting the release of thromboxane B2 (the stable product of TXA2). nih.gov This suggests a complex feedback mechanism where the presence of a stable endoperoxide analog can influence the differential synthesis of other prostanoids.

Furthermore, as a thromboxane A2 agonist, its actions can be considered downstream of COX activity. Thromboxane A2 has been identified as a critical mediator of COX-2-dependent endothelial migration and angiogenesis. nih.gov Therefore, while not directly acting on the COX enzyme's catalytic site in the manner of NSAIDs, 9,11-methane-epoxy Prostaglandin F1alpha participates in the physiological consequences of the COX pathway and can influence the production of other pathway metabolites.

Interactive Data Table: Effects of U-44069 on Prostanoid Release

| Prostanoid | Effect of U-44069 |

| Prostaglandin E2 (PGE2) | Stimulated release |

| 6-keto-PGF1alpha | Stimulated release |

| Thromboxane B2 (TXB2) | Inhibited release |

Advanced Analytical Methodologies for 9,11 Methane Epoxy Prostaglandin F1alpha Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of prostaglandin (B15479496) analysis, providing the necessary separation of structurally similar compounds before their detection and measurement. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of prostaglandins (B1171923) and other eicosanoids. ub.edu This method combines the robust separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. creative-proteomics.comcreative-proteomics.com A key advantage of LC-MS/MS is its ability to analyze a large number of eicosanoids in a single run without the need for chemical derivatization, a step often required in other methods. nih.govescholarship.org

For prostaglandin analysis, reverse-phase liquid chromatography is typically employed, separating compounds based on their hydrophobicity. escholarship.org The separated analytes are then introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which is usually operated in the negative ion mode for these acidic lipids. ulisboa.pt Tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govlipidmaps.org This process significantly reduces background noise and enhances sensitivity, enabling the detection of prostaglandins at picogram levels. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm particle size) ulisboa.pt |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing a modifier like 0.1% formic acid nih.govulisboa.pt |

| Flow Rate | 0.2 - 0.5 mL/min nih.govulisboa.pt |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode ulisboa.pt |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Example MRM Transition (PGF1α analog) | Precursor Ion (m/z) → Product Ion (m/z) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Historically, gas chromatography-mass spectrometry (GC-MS) has been a dominant technique for the structural elucidation and quantification of prostaglandins. researchgate.net This method offers exceptional sensitivity and specificity. creative-proteomics.comcreative-proteomics.com However, a significant drawback is that prostaglandins are not naturally volatile. Therefore, they require chemical derivatization before analysis to increase their volatility and thermal stability. uab.eduuab.edu This multi-step sample preparation can be laborious and introduce variability. nih.gov Despite the rise of LC-MS/MS, GC-MS remains a valuable tool, particularly for specific applications where its high chromatographic resolution is advantageous.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of prostaglandins. creative-proteomics.com When coupled with standard detectors like Ultraviolet (UV) detectors, HPLC can be used for quantification, especially in pharmaceutical formulations where concentrations are relatively high. researchgate.netnih.gov However, the native prostaglandin structure lacks a strong chromophore, leading to poor sensitivity with UV detection. acs.org

To overcome this limitation, derivatization strategies can be employed to attach a UV-absorbing tag to the prostaglandin molecule, such as forming p-nitrophenacyl or p-bromophenacyl esters. acs.org While effective in enhancing sensitivity, this adds complexity to the sample preparation. HPLC methods are valued for their robustness and are often used in quality control settings. nih.govnih.gov

Table 2: Example HPLC Conditions for Prostaglandin Analog Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water, sometimes with an acid modifier like trifluoroacetic acid researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV detector (e.g., at 210 nm for native compounds or a different wavelength for derivatized compounds) researchgate.net |

| Internal Standard | A structurally similar compound, such as testosterone or triamcinolone acetonide, may be used researchgate.net |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is indispensable for prostaglandin research, providing detailed information on molecular weight, structure, and quantity. metwarebio.com The choice of mass analyzer technology dictates the type of information that can be obtained.

Quadrupole Time-of-Flight (QTOF)/MS and Triple Quadrupole (QqQ)/MS in Eicosanoid Profiling

Triple quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF) mass spectrometers are two of the most powerful tools for eicosanoid analysis, each with distinct strengths.

Triple Quadrupole (QqQ)/MS: This instrument is the gold standard for targeted quantification. nih.gov It operates by selecting a specific precursor ion in the first quadrupole, fragmenting it in the second (collision cell), and then selecting a specific fragment ion in the third. This MRM process is exceptionally selective and sensitive, making it ideal for measuring the low concentrations of eicosanoids typically found in biological samples. nih.gov

Quadrupole Time-of-Flight (QTOF)/MS: QTOF instruments provide high-resolution and accurate mass measurements. creative-proteomics.com This capability is crucial for the structural elucidation of unknown compounds and for confirming the elemental composition of an analyte. nih.gov In eicosanoid profiling, QTOF-MS is used to identify a broad range of metabolites in a sample without prior knowledge of their identity, a process known as untargeted analysis. nih.gov

Table 3: Comparison of QqQ and QTOF Mass Spectrometry in Eicosanoid Analysis

| Feature | Triple Quadrupole (QqQ)/MS | Quadrupole Time-of-Flight (QTOF)/MS |

|---|---|---|

| Primary Application | Targeted Quantification nih.gov | Structural Elucidation, Untargeted Profiling creative-proteomics.comnih.gov |

| Key Advantage | Highest sensitivity and selectivity (MRM mode) nih.gov | High mass resolution and accuracy creative-proteomics.com |

| Mass Resolution | Unit Resolution | High Resolution (>10,000 FWHM) |

| Typical Use Case | Measuring known prostaglandin levels in plasma | Identifying novel eicosanoid metabolites in cell culture |

Use of Isotope-Labeled Standards and Internal Standards

Accurate quantification in mass spectrometry, particularly when dealing with complex biological matrices, relies heavily on the use of internal standards. The most robust method is stable isotope dilution, which involves adding a known quantity of an isotope-labeled version of the analyte to the sample at the earliest stage of preparation. nih.govescholarship.org

These standards, often labeled with deuterium (d4, d8) or Carbon-13 (¹³C), are chemically identical to the target analyte. nih.govlumiprobe.com They co-elute during chromatography and experience the same sample losses and ionization suppression (matrix effects) as the endogenous compound. nih.gov However, the mass spectrometer can distinguish the isotope-labeled standard from the native analyte due to its higher mass. By comparing the signal intensity ratio of the native analyte to the internal standard, a highly accurate and precise quantification can be achieved. researchgate.netmetwarebio.com

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate quantification and characterization of 9,11-methane-epoxy Prostaglandin F1alpha from complex biological matrices such as plasma, urine, or tissue homogenates necessitate meticulous sample preparation. The primary goals of these protocols are to release the analyte from its conjugated forms, isolate it from interfering endogenous substances, and concentrate it to a level suitable for instrumental analysis.

Optimization of Hydrolysis Conditions for Conjugated Metabolites

In biological systems, prostaglandins and their metabolites are frequently conjugated to glucuronic acid, forming more water-soluble glucuronides that are readily excreted in urine. To analyze the total concentration of 9,11-methane-epoxy Prostaglandin F1alpha, a hydrolysis step is essential to cleave these conjugated metabolites back to their parent form. This is typically achieved through enzymatic or chemical methods, with enzymatic hydrolysis being more common due to its milder conditions, which minimize the degradation of the target analyte myadlm.org.

Enzymatic hydrolysis using β-glucuronidase is a widely adopted method for deconjugating prostaglandin metabolites in urine samples nih.govsigmaaldrich.com. The efficiency of this enzymatic reaction is dependent on several critical parameters that must be optimized to ensure complete and reproducible cleavage of the glucuronide moiety.

Key Optimization Parameters for Enzymatic Hydrolysis:

Enzyme Source and Purity: β-glucuronidases are available from various sources, including mollusks (Helix pomatia, abalone), bovine liver, and recombinant sources like E. coli sigmaaldrich.comku.ac.ke. Recombinant enzymes are often preferred due to higher purity and efficiency, allowing for faster hydrolysis at lower temperatures ku.ac.kemdpi.com.

pH: The optimal pH for β-glucuronidase activity is highly dependent on its source. For example, enzymes from abalone function best in acidic conditions (pH 4.0-5.0), while recombinant enzymes from E. coli often have a broader optimal range closer to neutral pH (e.g., 6.5-8.5) imcstips.com. Buffering the urine sample to the enzyme's optimal pH is crucial for maximizing hydrolysis efficiency imcstips.com.

Temperature: Incubation temperature affects the rate of the enzymatic reaction. While higher temperatures (e.g., >50°C) can speed up the process, they also risk degrading thermolabile analytes myadlm.org. Optimized protocols often balance reaction speed with analyte stability, with common incubation temperatures ranging from 37°C to 58°C imcstips.comnih.gov.

Incubation Time: The duration of incubation must be sufficient to ensure complete hydrolysis. This can range from 15-30 minutes for highly efficient recombinant enzymes to 16 hours or more for others myadlm.orgsigmaaldrich.comnih.gov. Time-course experiments are necessary to determine the point at which the yield of the deconjugated analyte plateaus.

Enzyme Concentration: The amount of enzyme used, typically measured in activity units (U), should be optimized to handle the expected concentration of conjugated metabolites in the sample.

Acid hydrolysis is a faster chemical alternative but is less frequently used for prostaglandins as the harsh conditions can lead to degradation and alteration of the analyte's structure myadlm.org.

Table 1: Optimization Parameters for Enzymatic Hydrolysis of Glucuronidated Metabolites

| Parameter | Condition | Rationale & Considerations |

| Enzyme | β-glucuronidase (e.g., from E. coli, Abalone) | Recombinant enzymes often offer higher purity and efficiency. Enzyme choice dictates other optimal conditions ku.ac.keimcstips.com. |

| pH | 4.0 - 8.5 (Enzyme Dependent) | Crucial for enzyme activity. Urine samples must be buffered to the optimal pH for the chosen enzyme imcstips.com. |

| Temperature | 37°C - 58°C | Balances reaction rate with the thermal stability of the analyte. Higher temperatures can lead to degradation myadlm.orgnih.gov. |

| Incubation Time | 15 minutes - 24 hours | Must be sufficient for complete hydrolysis. Determined by enzyme efficiency and concentration myadlm.orgsigmaaldrich.com. |

Solid-Phase Extraction (SPE) Techniques

Following hydrolysis, Solid-Phase Extraction (SPE) is the most common technique for purifying and concentrating prostaglandins and their analogs from biological fluids nih.govthermofisher.com. SPE separates compounds based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase. For prostaglandins, which are acidic lipids, reversed-phase SPE is typically employed.

The process generally involves four key steps:

Conditioning: The SPE sorbent, commonly octadecyl-bonded (C18) silica, is solvated with an organic solvent like methanol or ethanol to activate the non-polar functional groups rndsystems.com.

Equilibration: The sorbent is then equilibrated with an aqueous solution, such as water, to prepare it for the aqueous biological sample rndsystems.com.

Loading: The pre-treated biological sample is loaded onto the SPE column. For acidic compounds like prostaglandins, the sample is often acidified to a pH of approximately 3.0-3.5 using acids like formic acid or hydrochloric acid rndsystems.comnih.govsigmaaldrich.com. This protonates the carboxyl group, increasing the compound's hydrophobicity and promoting its retention on the non-polar C18 sorbent.

Washing: The column is washed with a series of solvents to remove hydrophilic and weakly retained impurities. A typical wash sequence might include deionized water followed by a low-percentage organic solvent (e.g., 15% ethanol) and a non-polar solvent like hexane to remove neutral lipids rndsystems.com.

Elution: The analyte of interest is eluted from the sorbent using an organic solvent that disrupts the hydrophobic interactions. Solvents like ethyl acetate, methanol, or mixtures such as chloroform:hexane are commonly used for this purpose rndsystems.comnih.gov.

The selection of sorbents, wash solvents, and elution solvents is critical and must be optimized to achieve high recovery of the target analyte while effectively removing matrix interferences sigmaaldrich.com.

Table 2: Typical Solid-Phase Extraction Protocol for Prostaglandins from Biological Fluids

| Step | Solvent/Solution | Purpose |

| Sample Pre-treatment | Acidification (e.g., to pH 3.0-3.5 with Formic Acid) | To protonate the analyte, increasing retention on the reversed-phase sorbent nih.govsigmaaldrich.com. |

| Conditioning | Methanol or Ethanol | To solvate and activate the stationary phase rndsystems.com. |

| Equilibration | Deionized Water | To prepare the column for the aqueous sample rndsystems.com. |

| Loading | Pre-treated Sample | To adsorb the analyte onto the sorbent. |

| Wash 1 | Deionized Water | To remove salts and highly polar interferences rndsystems.com. |

| Wash 2 | 15% Ethanol | To remove moderately polar interferences rndsystems.com. |

| Wash 3 | Hexane | To remove non-polar interferences such as neutral lipids rndsystems.com. |

| Elution | Ethyl Acetate or other organic solvent | To desorb and collect the purified analyte rndsystems.com. |

Spectroscopic and Spectrometric Techniques for Characterization

Following extraction and purification, advanced analytical techniques are employed for the unequivocal identification and structural characterization of 9,11-methane-epoxy Prostaglandin F1alpha. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal methods used for this purpose.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of prostaglandins due to its high sensitivity and selectivity nih.govnih.gov. For structural characterization, electrospray ionization (ESI) is commonly used, typically in the negative ion mode, which readily deprotonates the carboxylic acid moiety of the prostaglandin molecule to form the [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of PGF-series prostaglandins is well-characterized. Common fragmentation pathways for the [M-H]⁻ ion of PGF analogs include sequential losses of water (H₂O) and carbon dioxide (CO₂). The specific fragmentation pattern, including the relative abundances of product ions, is indicative of the core structure uab.edu. For 9,11-methane-epoxy Prostaglandin F1alpha, with a molecular weight of 352.5, the [M-H]⁻ precursor ion would be at m/z 351.5. Its fragmentation would be expected to yield product ions resulting from cleavages of the side chains and rearrangements within the bicyclo[2.2.1]heptane core, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of novel compounds, including prostaglandin analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The structure of 9,11-methane-epoxy Prostaglandin F1alpha contains a unique and rigid bicyclo[2.2.1]heptane system, which gives rise to characteristic signals in the NMR spectrum ku.ac.keresearchgate.net.

¹H NMR: The protons on the bicyclic core would exhibit complex splitting patterns due to rigid spin-spin coupling geometries. The bridgehead protons and the protons associated with the epoxy-methane bridge would appear at distinct chemical shifts. Protons on the two side chains, including the olefinic protons of the double bond and the proton under the hydroxyl group, would also provide key structural information.

¹³C NMR: The ¹³C NMR spectrum would confirm the presence of 21 carbon atoms. The chemical shifts would distinguish between the sp² carbons of the double bond and the carboxyl group, the sp³ carbons bearing oxygen (in the epoxy-methane bridge and the hydroxyl group), and the aliphatic carbons of the side chains and the bicyclic system researchgate.net.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure.

Future Directions and Research Gaps in 9,11 Methane Epoxy Prostaglandin F1alpha Studies

Elucidation of Undiscovered Receptor Interactions

While 9,11-methane-epoxy Prostaglandin (B15479496) F1alpha is a well-established thromboxane (B8750289) A2 (TP) receptor agonist, the full spectrum of its receptor interactions is likely more complex and warrants deeper investigation. nih.govwikipedia.org Prostanoid receptors are known to engage in intricate signaling, and future research should explore several possibilities. nih.govnih.gov

A primary area of investigation should be the potential for this compound to interact with other prostanoid receptor subtypes, albeit with lower affinity. The diversity of prostanoid receptors and their capacity to be activated by various ligands suggests that off-target effects, which may be subtle but physiologically relevant, could exist. nih.govnih.govoatext.com Furthermore, the phenomenon of receptor dimerization, where receptors form homodimers or heterodimers with other G-protein coupled receptors (GPCRs), presents another avenue for novel interactions. wikipedia.org Research into whether 9,11-methane-epoxy Prostaglandin F1alpha can modulate the activity of TP receptor heterodimers with other prostanoid or even non-prostanoid receptors could reveal previously unknown signaling pathways.

Additionally, the existence of splice variants of the TP receptor, such as TPα and TPβ, which can have different tissue distributions and signaling properties, necessitates a more nuanced understanding of how 9,11-methane-epoxy Prostaglandin F1alpha interacts with each isoform. nih.govnih.gov Future studies should aim to characterize the binding affinities and functional consequences of this compound at each specific TP receptor isoform.

Investigation of Novel Metabolic Pathways and Metabolites

The metabolic fate of 9,11-methane-epoxy Prostaglandin F1alpha remains largely uncharacterized. As a synthetic analog, it is designed for greater stability compared to its endogenous counterparts; however, it is unlikely to be completely inert in a biological system. acs.org Future research should focus on identifying the metabolic pathways involved in its breakdown and clearance.

Computational tools for designing and predicting novel metabolic pathways could be employed to hypothesize potential enzymatic modifications. nih.govmdpi.com These predictions can then be tested experimentally. The analysis of urinary and plasma metabolites following administration of the compound in preclinical models will be crucial. mdpi.comnih.govresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are well-suited for identifying and quantifying novel metabolites. nih.govnih.govfrontiersin.org

Advanced In Vitro Models for Studying Cellular Responses

To gain a more comprehensive understanding of the cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha, future research should move beyond traditional cell culture systems and utilize more advanced in vitro models. Given its action on TP receptors, which are a class of G-protein coupled receptors (GPCRs), sophisticated models for studying GPCR pharmacology are highly relevant. nih.govphysiology.orgalliedacademies.org

The development of cell-based assays that can dissect the complex signaling downstream of TP receptor activation is a key priority. nih.gov This includes assays that can simultaneously measure multiple signaling outputs, such as changes in intracellular calcium, cyclic AMP levels, and β-arrestin recruitment. physiology.org Furthermore, the use of high-throughput screening platforms can facilitate the identification of novel cellular targets and pathways affected by 9,11-methane-epoxy Prostaglandin F1alpha. nih.gov

For studying tissue-specific effects, three-dimensional (3D) organoid and "organ-on-a-chip" models will be invaluable. These models more accurately recapitulate the complex cellular architecture and physiological environment of native tissues, providing a more predictive platform for assessing the compound's effects on processes like vascular function, inflammation, and tissue repair.

Application of Omics Technologies (e.g., Metabolomics, Lipidomics, Proteomics)

The application of "omics" technologies offers a powerful, unbiased approach to discovering the broader biological impact of 9,11-methane-epoxy Prostaglandin F1alpha. These technologies can provide a global snapshot of the molecular changes induced by the compound in a given biological system. nih.gov

Lipidomics can be used to profile the complete spectrum of lipid mediators, including other prostaglandins (B1171923) and eicosanoids, that are altered in response to treatment with 9,11-methane-epoxy Prostaglandin F1alpha. nih.govcreative-proteomics.comlipotype.com This could reveal compensatory changes in other lipid signaling pathways.

Metabolomics can identify broader shifts in cellular metabolism, providing insights into the metabolic reprogramming induced by the compound. nih.govcreative-proteomics.com Analysis of metabolic pathways affected by 9,11-methane-epoxy Prostaglandin F1alpha could uncover novel mechanisms of action. creative-proteomics.com

Proteomics can be employed to identify changes in protein expression and post-translational modifications following treatment. This can help to map the signaling networks activated by the compound and identify novel protein interaction partners of the TP receptor.

Integrating data from these different omics platforms will provide a systems-level understanding of the cellular and physiological responses to 9,11-methane-epoxy Prostaglandin F1alpha.

Development of Selective Modulators for Research Applications

To further dissect the specific roles of the signaling pathways activated by 9,11-methane-epoxy Prostaglandin F1alpha, the development of selective modulators is essential. While this compound itself is a research tool, creating a suite of related molecules with varying properties would be highly beneficial.

This includes the development of selective antagonists that can block the effects of 9,11-methane-epoxy Prostaglandin F1alpha. Such antagonists would be invaluable for confirming that its observed effects are indeed mediated by the TP receptor. nih.gov The design of these antagonists could be guided by the known structures of other prostanoid receptor antagonists, many of which feature aryl-sulphonamido linkages. nih.gov

Q & A

Q. What are the established synthesis routes for 9,11-methane-epoxy Prostaglandin F1α, and what key intermediates are involved?

The synthesis of 9,11-methane-epoxy PGF1α involves epoxybicyclo[3.1.0]hexane derivatives as intermediates. Acid-catalyzed opening and rearrangement of these epoxides are critical steps, as described in early prostaglandin synthesis studies . Modern protocols emphasize stereochemical control to ensure the correct configuration of hydroxyl groups at positions 9α, 11α, and 15S, which are essential for biological activity .

Q. How does 9,11-methane-epoxy PGF1α induce platelet aggregation and smooth muscle contraction, and what are its reported EC50 values?

This compound acts as a stable analog of PGH1, binding to thromboxane receptors to trigger platelet aggregation (EC50 = 0.88 µM in rabbit washed platelets) and aortic strip contraction (EC50 = 0.11 µM). Its mechanism involves mimicking endoperoxide intermediates in prostaglandin biosynthesis, leading to downstream signaling cascades .

Q. What solvent systems and handling protocols are recommended for preparing 9,11-methane-epoxy PGF1α in experimental settings?

The compound is supplied in methyl acetate. For solvent exchange, evaporate methyl acetate under nitrogen and reconstitute in ethanol, DMSO, or dimethyl formamide (DMF) purged with inert gas. Solubility is ~10 mg/mL. Storage at -20°C ensures stability for ≥1 year . Batch-specific analytical data (e.g., water content) are provided in certificates of analysis .

Q. Which analytical methods are validated for quantifying 9,11-methane-epoxy PGF1α in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its high specificity. For example, targeted metabolomics workflows for prostaglandins (e.g., 6-keto-PGF1α) use reverse-phase columns and MRM transitions for quantification . Validate methods with spike-recovery experiments to account for matrix effects.

Advanced Research Questions

Q. How can researchers resolve discrepancies in EC50 values for 9,11-methane-epoxy PGF1α across different tissue preparations (e.g., aortic strips vs. trachea)?

Discrepancies in EC50 values (e.g., 0.11 µM for aortic strips vs. 3.4 µM for guinea pig trachea) may arise from tissue-specific receptor density, coupling efficiency, or metabolic degradation. To address this:

Q. What experimental strategies are recommended to study species-specific responses to 9,11-methane-epoxy PGF1α?

- Compare dose-response curves in isolated tissues from multiple species (e.g., rabbit, guinea pig, human-derived models).

- Use species-specific receptor antagonists (e.g., SQ 29,548 for thromboxane receptors in rabbits).

- Validate findings with RNA-seq or proteomics to identify receptor isoform differences .

Q. How does 9,11-methane-epoxy PGF1α compare to other PGH1 analogs in terms of metabolic stability and downstream signaling?

Unlike PGH1, which is rapidly hydrolyzed, the epoxymethano group in 9,11-methane-epoxy PGF1α confers stability, prolonging its half-life in vitro. However, it lacks the aggregatory effects of PGG2/PGH2. Comparative studies should measure:

Q. What are the major metabolites of 9,11-methane-epoxy PGF1α, and how can they be detected in complex biological samples?

Potential metabolites include 15-keto and 13,14-dihydro derivatives, common in prostaglandin catabolism. Use high-resolution LC-MS/MS with stable isotope-labeled internal standards (e.g., d4-PGF1α) for identification. Metabolite profiling in urine or plasma can clarify pharmacokinetic profiles .

Q. How should researchers design dose-response experiments to account for the biphasic effects of 9,11-methane-epoxy PGF1α on smooth muscle?

- Test a wide concentration range (e.g., 0.01–100 µM) to capture both contraction and potential relaxation phases.

- Include time-course measurements to distinguish acute vs. sustained effects.

- Pair with calcium flux assays to correlate mechanical responses with intracellular signaling .

Data Interpretation and Contradiction Analysis

Q. How can conflicting results about the maximal contraction efficacy of 9,11-methane-epoxy PGF1α (60% of histamine response) be reconciled?

The 60% efficacy (vs. histamine) in guinea pig trachea may reflect partial agonism or receptor reserve limitations. To clarify:

Q. What are the implications of batch-to-batch variability in 9,11-methane-epoxy PGF1α purity (≥96% vs. ≥99%) on experimental reproducibility?

Impurities (e.g., methyl acetate residues or degradation products) may affect bioactivity. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.